

NP213 TFA: A Technical Guide to a Novel Synthetic Antimicrobial Peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NP213 TFA

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Abstract

NP213, in its trifluoroacetate (TFA) salt form, is a novel, first-in-class synthetic cyclic antimicrobial peptide (AMP) engineered for potent antifungal activity.^{[1][2][3]} Developed from host defense peptides, NP213 exhibits a rapid and fungicidal mechanism of action primarily by targeting and disrupting the fungal cytoplasmic membrane.^{[1][2][3][4]} This technical guide provides a comprehensive overview of **NP213 TFA**, including its mechanism of action, antimicrobial spectrum, quantitative efficacy data, and detailed experimental protocols for its evaluation.

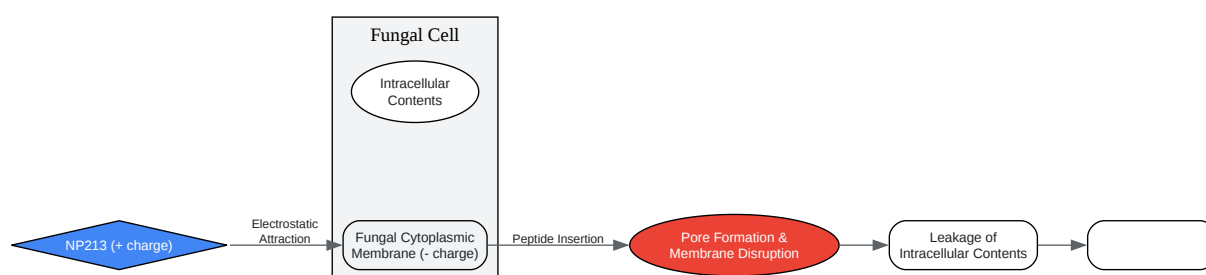
Introduction

NP213 is a synthetic, water-soluble, cyclic peptide designed for the topical treatment of fungal infections, most notably onychomycosis (fungal nail infection).^{[2][5]} Its design, inspired by naturally occurring host defense peptides, confers a high cationic charge, which is crucial for its interaction with the negatively charged fungal cell membrane.^[3] The cyclic structure of NP213 enhances its stability and resistance to proteolytic degradation.

Mechanism of Action

The primary mechanism of action of NP213 is the rapid perturbation and disruption of the fungal cytoplasmic membrane.^{[1][2][3][4]} This process is initiated by the electrostatic attraction

between the positively charged peptide and the negatively charged components of the fungal membrane. Upon binding, NP213 is thought to insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and subsequent leakage of intracellular contents, ultimately resulting in cell death.[6] This direct lytic mechanism contributes to its rapid fungicidal activity.[3][5] There is currently no evidence to suggest that NP213 interacts with specific intracellular signaling pathways.



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Mechanism of NP213 membrane disruption.

Quantitative Data

In Vitro Antimicrobial Activity

The in vitro antifungal activity of NP213 has been demonstrated against a range of clinically relevant fungi.

| Organism/Condition | Assay | Metric | Value | Reference |
|--|--|---------------------------|------------|-----------|
| Trichophyton rubrum NCPF0118 | Broth Microdilution (in 1640 medium with human nail keratin) | MIC | 16–32 mg/L | [1][4] |
| Trichophyton rubrum NCPF0118 | Broth Microdilution (in 1640 medium with human skin keratin) | MIC | 125 mg/L | [1][4] |
| Trichophyton rubrum NCPF0118 | Broth Microdilution (in 1640 medium with lamb's wool keratin) | MIC | 250 mg/L | [1][4] |
| 122 Clinically Relevant Yeast Isolates (Candida spp., Cryptococcus spp., Trichosporon spp.) | Broth Microdilution | Median MIC ₁₀₀ | 1-2 µg/mL | [1][4] |

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in a murine model of disseminated candidiasis have provided insights into the in vivo activity and pharmacokinetic profile of NP213.

| Parameter | Animal Model | Value | Reference |
|----------------|--------------|------------|---|
| Tolerated Dose | Mice | 25 mg/kg | [1] [4] |
| Half-life | Mice | ~4.5 hours | [1] [4] |

Clinical Efficacy (Onychomycosis)

NP213 has undergone clinical evaluation for the topical treatment of onychomycosis.

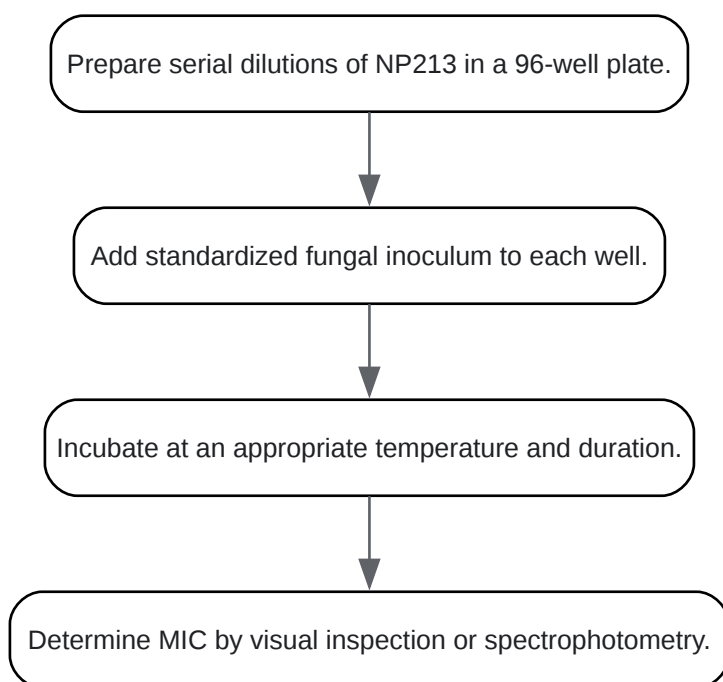
| Clinical Trial Phase | Endpoint | Result | Treatment Duration | Follow-up | Reference |
|----------------------|------------------------------------|-------------------|--------------------|-----------|---|
| Phase IIa (Study 1) | Culture Negative | 43.3% of patients | 28 days (daily) | 180 days | [2] [5] |
| Phase IIa (Study 2) | Culture Negative for Dermatophytes | 56.5% of patients | 28 days (daily) | 360 days | [2] [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of NP213.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method and is designed to determine the lowest concentration of NP213 that inhibits the visible growth of a microorganism.



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Workflow for MIC determination.

Materials:

- **NP213 TFA**
- Sterile 96-well microtiter plates
- Appropriate broth medium (e.g., RPMI-1640)
- Fungal culture
- Spectrophotometer or plate reader

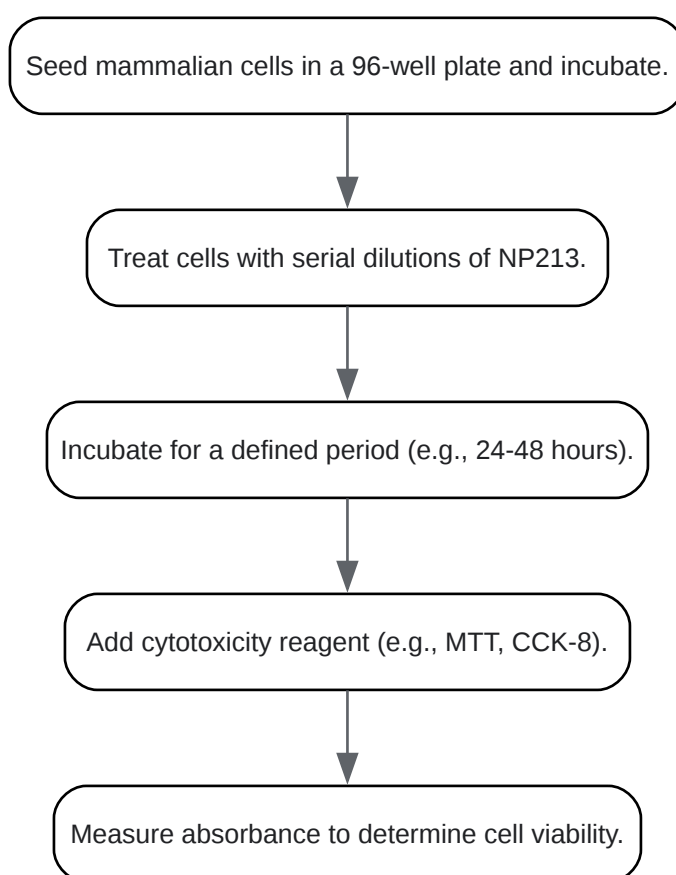
Procedure:

- **Peptide Preparation:** Prepare a stock solution of **NP213 TFA** in a suitable solvent (e.g., sterile water or DMSO).
- **Serial Dilution:** In a 96-well plate, perform a two-fold serial dilution of the NP213 stock solution in the broth medium to achieve a range of desired concentrations.

- **Inoculum Preparation:** Prepare a standardized fungal inoculum according to CLSI guidelines.
- **Inoculation:** Add the fungal inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a positive control (no peptide) and a negative control (no inoculum).
- **Incubation:** Incubate the plate at the optimal temperature and for the appropriate duration for the specific fungal species being tested.
- **MIC Determination:** The MIC is determined as the lowest concentration of NP213 at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.

In Vitro Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of NP213 on mammalian cells using a colorimetric assay such as MTT or CCK-8.



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Workflow for in vitro cytotoxicity assay.

Materials:

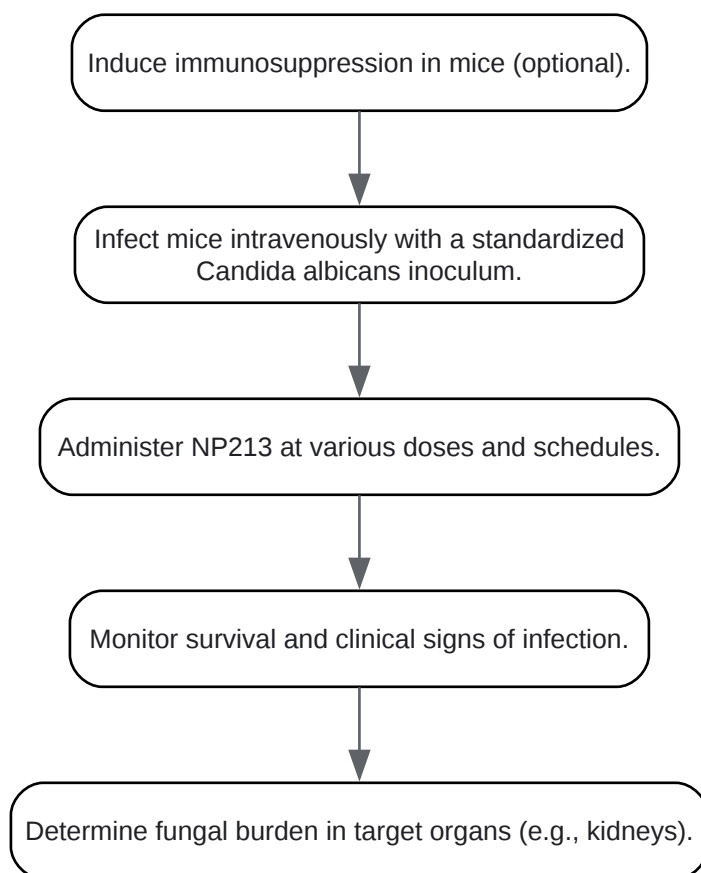
- Mammalian cell line (e.g., HaCaT, HeLa)
- Cell culture medium and supplements
- **NP213 TFA**
- 96-well cell culture plates
- Cytotoxicity assay kit (e.g., MTT, CCK-8)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Peptide Treatment:** Prepare serial dilutions of NP213 in cell culture medium and add them to the wells containing the cells. Include untreated cells as a control.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
- **Cell Viability Assessment:** Add the cytotoxicity reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.
- **Data Acquisition:** Measure the absorbance at the appropriate wavelength using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of NP213.

Murine Model of Disseminated Candidiasis

This protocol outlines a general procedure for evaluating the in vivo efficacy of NP213 in a murine model of systemic Candida infection.



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Workflow for in vivo efficacy testing.

Materials:

- Laboratory mice (e.g., BALB/c)
- Candida albicans strain
- **NP213 TFA** formulated for in vivo administration
- Sterile saline

- Immunosuppressive agent (e.g., cyclophosphamide), if required

Procedure:

- Immunosuppression (Optional): To establish a robust infection, mice can be immunosuppressed prior to infection using an agent like cyclophosphamide.
- Infection: Infect the mice via intravenous injection with a standardized inoculum of *Candida albicans*.
- Treatment: Administer NP213 at various doses and schedules (e.g., intraperitoneally or intravenously) starting at a defined time point post-infection. Include a vehicle control group.
- Monitoring: Monitor the mice daily for survival, body weight changes, and clinical signs of illness.
- Fungal Burden Determination: At the end of the study or at specific time points, euthanize the mice and harvest target organs (typically the kidneys). Homogenize the organs and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).
- Data Analysis: Analyze survival data using Kaplan-Meier curves and compare fungal burdens between treatment and control groups.

Conclusion

NP213 TFA is a promising synthetic antimicrobial peptide with potent and rapid fungicidal activity. Its primary mechanism of action, the disruption of the fungal cell membrane, makes it an attractive candidate for the development of novel antifungal therapies, particularly for topical applications where high local concentrations can be achieved. The data summarized in this guide provide a solid foundation for further research and development of this innovative peptide. Researchers are encouraged to utilize the provided experimental protocols to further elucidate the therapeutic potential of NP213.

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References

- 1. abmole.com [abmole.com]
- 2. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. NP213 TFA | antimicrobial peptide (AMP) | CAS# | InvivoChem [invivochem.com]
- 5. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy NP213 (Tfa) (EVT-8240135) [evitachem.com]
- To cite this document: BenchChem. [NP213 TFA: A Technical Guide to a Novel Synthetic Antimicrobial Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8107579#np213-tfa-as-a-synthetic-antimicrobial-peptide]

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